(4-(5-Nitrothiophen-2-yl)phenyl)methanol

Catalog No.
S12522337
CAS No.
M.F
C11H9NO3S
M. Wt
235.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-(5-Nitrothiophen-2-yl)phenyl)methanol

Product Name

(4-(5-Nitrothiophen-2-yl)phenyl)methanol

IUPAC Name

[4-(5-nitrothiophen-2-yl)phenyl]methanol

Molecular Formula

C11H9NO3S

Molecular Weight

235.26 g/mol

InChI

InChI=1S/C11H9NO3S/c13-7-8-1-3-9(4-2-8)10-5-6-11(16-10)12(14)15/h1-6,13H,7H2

InChI Key

YSLJOYIMNCRZJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC=C(S2)[N+](=O)[O-]

(4-(5-Nitrothiophen-2-yl)phenyl)methanol is an organic compound characterized by its molecular formula C11H9NO3SC_{11}H_{9}NO_{3}S and a molecular weight of 235.26 g/mol. This compound features a nitro group attached to a thiophene ring, which is further linked to a phenyl ring bearing a methanol group. The presence of the thiophene moiety contributes to its unique electronic properties, while the nitro group enhances its reactivity and potential biological activity .

, including:

  • Oxidation: The methanol group can be oxidized to yield an aldehyde or carboxylic acid. Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO₄).
  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
  • Electrophilic Aromatic Substitution: The phenyl ring can participate in substitution reactions with halogens (Br₂, Cl₂), leading to halogenated derivatives .

The biological activity of (4-(5-Nitrothiophen-2-yl)phenyl)methanol has been explored in various studies. Notably, compounds containing the nitrothiophene structure have shown promise as antimicrobial agents, particularly against Mycobacterium tuberculosis. The nitro group is crucial for the compound's mechanism of action, which involves reduction to reactive intermediates that interact with biological targets, including enzymes and receptors .

The synthesis of (4-(5-Nitrothiophen-2-yl)phenyl)methanol typically involves several key steps:

  • Nitration of Thiophene: A mixture of concentrated nitric acid and sulfuric acid is used to introduce the nitro group at the 5-position of thiophene.
  • Coupling with Phenyl Group: The nitrated thiophene undergoes a palladium-catalyzed cross-coupling reaction with a phenyl group.
  • Reduction to Methanol: The final step involves the reduction of the intermediate compound to introduce the methanol group, often using reducing agents like sodium borohydride or lithium aluminum hydride .

(4-(5-Nitrothiophen-2-yl)phenyl)methanol has potential applications in medicinal chemistry due to its antibacterial properties. It may serve as a lead compound for developing new antituberculosis agents or other antimicrobial drugs. Additionally, its unique structural features make it suitable for further modifications aimed at enhancing its biological activity and solubility .

Studies on interaction mechanisms indicate that (4-(5-Nitrothiophen-2-yl)phenyl)methanol can act as an inhibitor for various enzymes involved in drug metabolism, particularly those related to tuberculosis treatment. Its ability to form hydrogen bonds through the methanol group enhances its binding affinity for biological targets, making it a subject of interest in drug design .

Several compounds share structural similarities with (4-(5-Nitrothiophen-2-yl)phenyl)methanol. These include:

  • 5-Nitrothiophene Derivatives: Compounds like 5-(5-nitrothiophen-2-yl)-4,5-dihydro-1H-pyrazoles have shown significant antibacterial activity against Mycobacterium tuberculosis.
  • Nitrofuran Derivatives: Compounds such as Pretomanid exhibit complex mechanisms of action against tuberculosis but differ in their structural framework.
  • Amino Derivatives: Reduction products of nitro compounds often display enhanced biological activity due to their ability to interact with various enzyme systems.
Compound NameStructural FeatureBiological Activity
5-Nitrothiophene DerivativeContains nitro group on thiopheneAntimicrobial against Mycobacterium tuberculosis
PretomanidNitro-dihydro-imidazole structureComplex mechanism against tuberculosis
Amino DerivativeReduced form of nitro compoundEnhanced interaction with enzyme systems

The uniqueness of (4-(5-Nitrothiophen-2-yl)phenyl)methanol lies in its specific combination of functional groups that facilitate distinct chemical reactivity and biological interactions compared to these similar compounds .

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

235.03031432 g/mol

Monoisotopic Mass

235.03031432 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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